Octacarboxylate iron-tetrahydroporphyrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

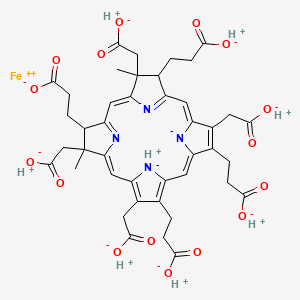

Octacarboxylate iron-tetrahydroporphyrin, also known as siroheme, is a cyclic tetrapyrrole anion obtained by deprotonation of the carboxy groups of siroheme. It is a heme and a cyclic tetrapyrrole anion, playing a crucial role as a cofactor in various biological processes. This compound is particularly significant in the context of its involvement in the reduction of sulfite to sulfide in certain enzymatic reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of octacarboxylate iron-tetrahydroporphyrin typically involves the deprotonation of siroheme. One common preparation method includes heating urea, phthalic anhydride, and a copper salt (e.g., CuCl, CuCl2, CuCO3, or CuSO4) in the presence of a molybdenum catalyst such as ammonium molybdate or molybdenum trioxide . This process results in the formation of the desired compound through a series of deprotonation and methylation sequences.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Octacarboxylate iron-tetrahydroporphyrin undergoes various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, where it acts as an electron donor.

Reduction: It is involved in reduction reactions, particularly in the reduction of sulfite to sulfide.

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as NADPH, reduced ferredoxin, or methyl viologen free radical are commonly used.

Substitution: Various nucleophiles can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of sulfite by this compound results in the formation of sulfide .

Applications De Recherche Scientifique

Biochemical Applications

1.1 Enzyme Mimicry

Octacarboxylate iron-tetrahydroporphyrin functions as a model for heme-containing enzymes, particularly in studying electron transfer processes and catalytic mechanisms. Its structural similarity to heme allows researchers to investigate the role of iron in biological systems, including its participation in redox reactions and oxygen transport .

1.2 Synthesis of Porphyrins

The compound is utilized in the enzymatic synthesis of porphyrins from porphobilinogen, facilitating studies on porphyrin biosynthesis pathways. This application is crucial for understanding various metabolic disorders related to heme synthesis, such as porphyrias .

| Application | Description | References |

|---|---|---|

| Enzyme Mimicry | Model for studying electron transfer processes | |

| Synthesis of Porphyrins | Facilitates studies on porphyrin biosynthesis |

Medical Applications

2.1 Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly against certain bacterial pathogens. By inhibiting the sulfur assimilation pathway, it enhances the efficacy of antibiotic therapies, making it a potential candidate for developing new antimicrobial agents .

2.2 Cancer Therapeutics

The compound has been explored for its anticancer properties, particularly in targeting specific cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment strategies .

| Medical Application | Description | References |

|---|---|---|

| Antimicrobial Properties | Inhibits bacterial growth and enhances antibiotics | |

| Cancer Therapeutics | Induces apoptosis in cancer cell lines |

Material Science Applications

3.1 Photonic Devices

In material science, this compound is being investigated for its potential use in photonic devices due to its light-absorbing properties. Its ability to absorb and convert light makes it suitable for applications in solar cells and sensors .

3.2 Catalysts

The compound serves as a catalyst in various chemical reactions, particularly those involving oxidation processes. Its catalytic efficiency can be attributed to the unique electronic properties imparted by the iron center within the porphyrin structure .

| Material Science Application | Description | References |

|---|---|---|

| Photonic Devices | Potential use in solar cells and sensors | |

| Catalysts | Efficient catalyst for oxidation reactions |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound significantly reduced the growth of antibiotic-resistant bacterial strains when combined with traditional antibiotics. The results indicated an enhanced therapeutic effect, suggesting its potential role as an adjunctive treatment in infectious diseases.

Case Study 2: Cancer Cell Apoptosis

Research involving various cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis compared to control groups. The study highlighted its mechanism of action involving mitochondrial membrane potential disruption and subsequent activation of apoptotic pathways.

Mécanisme D'action

The mechanism of action of octacarboxylate iron-tetrahydroporphyrin involves its role as a cofactor in enzymatic reactions. It facilitates the transfer of electrons in redox reactions, particularly in the reduction of sulfite to sulfide. The compound’s structure allows it to interact with various molecular targets and pathways, including those involved in electron transport and catalysis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Siroheme: A closely related compound with similar structural and functional properties.

Ferredoxin-sulfite reductase: Contains siroheme as a functional group and is involved in similar biochemical processes.

Uniqueness

Octacarboxylate iron-tetrahydroporphyrin is unique due to its specific structure and the presence of eight carboxylate groups, which enhance its catalytic properties and make it highly effective in redox reactions. Its ability to act as a cofactor in various enzymatic processes sets it apart from other similar compounds.

Propriétés

Numéro CAS |

52553-42-1 |

|---|---|

Formule moléculaire |

C42H36FeN4O16-10 |

Poids moléculaire |

908.6 g/mol |

Nom IUPAC |

iron;3-[(2S,3S,17S,18S)-8,12,17-tris(2-carboxylatoethyl)-3,7,13,18-tetrakis(carboxylatomethyl)-3,18-dimethyl-2,17-dihydroporphyrin-21,23-diid-2-yl]propanoate |

InChI |

InChI=1S/C42H46N4O16.Fe/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29;/h13-16,23-24H,3-12,17-18H2,1-2H3,(H10,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62);/p-10/t23-,24-,41+,42+;/m1./s1 |

Clé InChI |

BGDZOENYZCAFCO-QIISWYHFSA-D |

SMILES |

[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].CC1(C(C2=NC1=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=C2)[N-]5)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])C(C3CCC(=O)[O-])(C)CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-].[Fe+2] |

SMILES isomérique |

C[C@@]1([C@@H](C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])[C@H]([C@]3(C)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-].[Fe] |

SMILES canonique |

CC1(C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])C(C3(C)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-].[Fe] |

Synonymes |

octacarboxylate iron-tetrahydroporphyrin sirohaem siroheme |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.